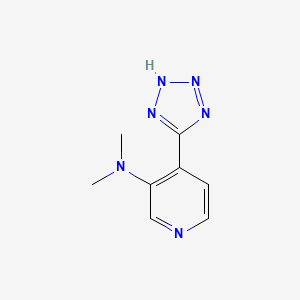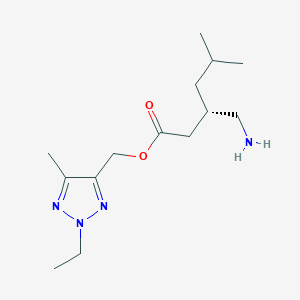
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine: is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety and two methyl groups on the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine typically involves the reaction of 4-chloro-3-nitropyridine with sodium azide to form the tetrazole ring, followed by N,N-dimethylation using dimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group on the pyridine ring, converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine N-oxide.
Reduction: this compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its tetrazole moiety can mimic carboxylic acids, making it a valuable scaffold for developing enzyme inhibitors and receptor agonists/antagonists .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory agent, antimicrobial agent, and in the treatment of various central nervous system disorders. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is explored for its use in the development of energetic materials and as a component in advanced polymers and coatings .
作用机制
The mechanism of action of N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the compound can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
相似化合物的比较
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- 4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
Comparison: N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine is unique due to its combination of a pyridine ring and a tetrazole moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
属性
IUPAC Name |
N,N-dimethyl-4-(2H-tetrazol-5-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-14(2)7-5-9-4-3-6(7)8-10-12-13-11-8/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXTVPJWKOPJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(5-methyl-1H-imidazol-4-yl)methyl]-2H-tetrazole](/img/structure/B6978421.png)
![5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole](/img/structure/B6978439.png)
![tert-butyl 4-(3,6-dihydro-2H-pyran-5-ylmethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978451.png)
![3-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazin-2-amine](/img/structure/B6978457.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-8-thiabicyclo[3.2.1]octan-3-amine](/img/structure/B6978470.png)
![1-benzyl-3-methyl-N-[2-(6-methylpyrazin-2-yl)ethyl]piperidin-4-amine](/img/structure/B6978473.png)
![3-propan-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978480.png)
![5-Methoxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6978486.png)
![N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978491.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978496.png)
![3-propan-2-yl-N-(1-propylsulfonylpiperidin-4-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978499.png)
![N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978510.png)
![N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978518.png)
